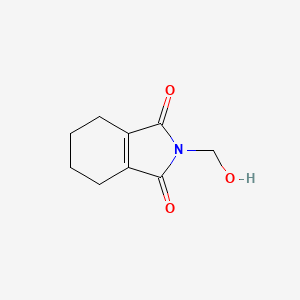

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHOVRKETYPQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197621 | |

| Record name | N-Hydroxymethyltetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-42-7 | |

| Record name | N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethyltetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxymethyltetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydro-N-(hydroxymethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

Abstract

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of pyrethroid insecticides, such as Tetramethrin.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and safety considerations. Designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document consolidates critical technical data to support research and development, process optimization, and safety management.

Chemical Identity and Physicochemical Properties

This compound is a derivative of phthalimide, characterized by a hydroxymethyl group attached to the nitrogen atom of a tetrahydrophthalimide ring. This structure is fundamental to its reactivity and utility as a synthetic intermediate.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4887-42-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| Appearance | Off-white to slightly yellow crystalline powder | [1][3][4] |

| Melting Point | 81-85 °C | [2][3] |

| Boiling Point | 314.29°C (rough estimate) | [3] |

| Density | 1.2375 g/cm³ (rough estimate) | [3] |

| Purity | ≥98.0% (Commercial Grade) | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [4] |

| Synonyms | TETRAMETHRIN ALCOHOL METABOLITE, N-Hydroxymethyl-3,4,5,6-tetrahydro-o-phthalimide, n-hydroxymethyltetrahydrophthalimide | [3][5] |

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step process involving hydroxymethylation followed by selective reduction.[6] A common method involves the reaction of phthalimide with formaldehyde to form N-hydroxymethylphthalimide, which is then hydrogenated to yield the target compound.[6]

A patented method outlines the following steps:

-

Hydroxymethylation: Phthalimide is reacted with an aqueous solution of formaldehyde in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide.[6]

-

Selective Reduction: The resulting N-hydroxymethylphthalimide is then subjected to hydrogenation using a catalyst like Palladium on carbon (Pd/C) under controlled temperature and pressure.[6] This reduction specifically targets the aromatic ring, converting it to a cyclohexene ring, to yield this compound.[6]

The overall yield for this two-step synthesis can exceed 80%, with a product purity of up to 97.6%.[6]

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the N-hydroxymethyl group. This functional group can act as a precursor for the introduction of the tetrahydrophthalimide moiety into other molecules. The hydroxyl group can be readily substituted or eliminated, making it a versatile intermediate in organic synthesis. For instance, its reaction with other chemical entities is the basis for the production of insecticides like Tetramethrin.[1]

Applications in Agrochemicals

The principal application of this compound is as a key intermediate in the synthesis of Tetramethrin, a broad-spectrum pyrethroid insecticide.[1][6] Tetramethrin is valued for its rapid knockdown effect on common pests such as mosquitoes and flies and is recommended by the World Health Organization for use in public health applications.[6] The high purity of this compound is crucial for ensuring the efficacy and stability of the final insecticide products.[1]

Caption: Role as an intermediate in Tetramethrin production.

Safety and Handling

Hazard Identification

According to available Safety Data Sheets (SDS), this compound is classified with the hazard code Xi, indicating it is an irritant.[3] The risk statements associated with this compound are R36/37/38, which correspond to:

-

R36: Irritating to eyes.

-

R37: Irritating to the respiratory system.

-

R38: Irritating to the skin.

Recommended Safety Precautions

When handling this compound, the following personal protective equipment (PPE) and handling procedures are recommended.[5]

Table 2: Safety and Handling Protocols

| Precaution | Specification | Source(s) |

| Engineering Controls | Ensure adequate ventilation. | [5] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). | [5] |

| Skin Protection | Wear impervious and fire/flame resistant clothing. | [5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [5] |

| First-Aid: Inhalation | Move the victim into fresh air. | [5] |

| First-Aid: Skin Contact | Take off contaminated clothing immediately and wash the affected area. | [5] |

| First-Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | [5] |

| First-Aid: Ingestion | Rinse mouth with water. | [5] |

| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus if necessary. | [5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | [4] |

Conclusion

This compound is a compound of significant industrial importance, particularly within the agrochemical sector. Its well-defined physicochemical properties and established synthesis routes make it a reliable intermediate for the production of high-value products like Tetramethrin. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization in research and manufacturing.

References

- This compound: Key Intermedi

- Captan (Ref: SR 406) - AERU - University of Hertfordshire. (URL: )

- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google P

- N-(Hydroxymethyl)

- This compound | 4887-42-7 - ChemicalBook. (URL: )

-

Captan - Wikipedia. (URL: [Link])

- This compound CAS#: 4887-42-7 - ChemicalBook. (URL: )

-

N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem. (URL: [Link])

- This compound 99.5% White solid - Echemi. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 4887-42-7 [chemicalbook.com]

- 3. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS 4887-42-7)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS 4887-42-7), a pivotal chemical intermediate. The document details its physicochemical properties, outlines a robust synthesis and purification protocol, and explores its primary applications as a precursor in the synthesis of the fungicide Captan and as a potential agent in polymer chemistry. Furthermore, a validated analytical method for purity assessment is presented, alongside essential safety and handling information. This guide is intended for researchers, chemists, and process development scientists to facilitate a deeper understanding and effective utilization of this compound.

Introduction and Core Properties

This compound, hereafter referred to as HMTHTP, is a dicarboximide derivative characterized by a hydroxymethyl group attached to the nitrogen atom of the imide ring. Its structure combines a saturated six-membered ring with the phthalimide functional group, conferring specific reactivity and physical properties. While not an end-product for therapeutic use, its role as a key building block in the synthesis of agrochemicals and potentially in materials science makes a thorough understanding of its characteristics essential for professionals in chemical synthesis and development.[1][2]

Physicochemical Characteristics

HMTHTP is typically encountered as a slightly yellow or white crystalline powder.[3][4] A summary of its key physical and chemical properties is provided in Table 1, compiled from various supplier and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 4887-42-7 | [3][4][5] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| Melting Point | 80-85 °C | [3][4][5] |

| Boiling Point | 359.3 °C at 760 mmHg (estimated) | [3][4] |

| Density | ~1.37 g/cm³ | [3] |

| Appearance | White to slightly yellow crystalline powder | [3][4] |

| Solubility | Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

Synthesis and Quality Control

The synthesis of HMTHTP is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The described method is adapted from established patent literature, focusing on a two-step approach: hydroxymethylation of a phthalimide precursor followed by selective reduction.[6]

Principle of Synthesis

The synthesis pathway involves two primary transformations:

-

Hydroxymethylation: Phthalimide is reacted with formaldehyde. The nitrogen atom of the imide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form the N-hydroxymethyl derivative. This reaction is typically catalyzed.

-

Selective Hydrogenation: The aromatic ring of the N-hydroxymethylphthalimide intermediate is selectively reduced to a cyclohexene ring using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure. This step yields the final saturated ring structure of HMTHTP.[6]

The overall workflow for synthesis, purification, and verification is depicted in the following diagram.

Sources

- 1. CAS 4887-42-7: N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthali… [cymitquimica.com]

- 2. CAS 4887-42-7: N-(Hydroxyméthyl)-3,4,5,6-tétrahydrophtalim… [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]

- 5. This compound | 4887-42-7 [chemicalbook.com]

- 6. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Synthesis, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a molecule of significant interest, serving as a key intermediate in the synthesis of various organic compounds, including insecticides and potential pharmaceutical agents.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and characterization. We will delve into the mechanistic principles behind its synthesis, offer detailed experimental protocols, and discuss the spectroscopic techniques used to verify its structure. This document is intended to be a valuable resource for researchers working with this and related compounds.

Introduction: The Significance of this compound

The this compound molecule combines the structural features of a tetrahydrophthalimide core and an N-hydroxymethyl group. The tetrahydrophthalimide moiety is a versatile building block in organic synthesis, recognized for its role in the production of fungicides like Captan and Folpet.[2] Furthermore, this scaffold is increasingly utilized in the pharmaceutical industry for peptide synthesis and in material science for the development of novel electric materials.[2] The N-hydroxymethyl group, on the other hand, introduces a reactive handle that can be exploited for further chemical modifications. The combination of these two functionalities in one molecule makes this compound a valuable intermediate. For instance, it is a known intermediate in the synthesis of the low-toxicity insecticide, Tetramethrin, which is recommended by the World Health Organization for public health applications due to its rapid knockdown effect on pests.[1]

Molecular Structure and Properties

The molecular structure of this compound consists of a partially saturated bicyclic dicarboximide core with a hydroxymethyl group attached to the nitrogen atom.

Key Structural Features:

-

Tetrahydrophthalimide Core: This portion of the molecule is derived from 3,4,5,6-tetrahydrophthalic anhydride. The cyclohexene ring imparts a degree of conformational flexibility compared to the rigid aromatic ring of phthalimide.

-

Imide Functionality: The dicarbonyl-nitrogen linkage is a key feature, influencing the molecule's reactivity and electronic properties.

-

N-Hydroxymethyl Group: This primary alcohol group attached to the imide nitrogen is a site for further chemical transformations.

Below is a table summarizing the key computed properties of the parent compounds, which provide a basis for understanding the properties of the target molecule.

| Property | N-(hydroxymethyl)phthalimide | 1,2,3,6-Tetrahydrophthalimide |

| Molecular Formula | C9H7NO3[3] | C8H9NO2[4] |

| Molecular Weight | 177.16 g/mol [3] | 151.16 g/mol [4] |

| LogP | Not specified | 0.3[5] |

| Melting Point | Not specified | 137 °C[4] |

| Water Solubility | Not specified | 12.2 g/L[5] |

Synthesis of this compound

A known synthetic route to this compound involves a two-step process starting from phthalimide.[1] This method includes hydroxymethylation followed by selective reduction of the aromatic ring.[1]

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process.

Sources

- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

A Comprehensive Technical Guide to the Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

Abstract

This technical guide provides an in-depth exploration of the primary and alternative synthesis pathways for N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, a pivotal chemical intermediate. The document is structured for researchers, chemists, and professionals in drug development and fine chemical synthesis. It emphasizes the mechanistic rationale behind synthetic choices, offers detailed, field-tested experimental protocols, and presents key data in a clear, comparative format. The core focus is on the direct N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide with formaldehyde, a robust and efficient method. An alternative two-step synthesis commencing from phthalimide is also detailed, providing flexibility in starting material selection. Through process visualization, step-by-step methodologies, and rigorous citation of authoritative sources, this guide serves as a comprehensive resource for the practical synthesis and understanding of this important compound.

Introduction

Chemical Identity and Properties

This compound (CAS No. 4887-42-7) is a derivative of phthalimide characterized by a hydroxymethyl group attached to the nitrogen atom and a hydrogenated benzene ring.[1] It is a primary alcohol and a member of the phthalimides class.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 81-85 °C | [1] |

| CAS Number | 4887-42-7 | [1] |

**1.2 Significance and Applications

The primary significance of this compound lies in its role as a key intermediate in the synthesis of pyrethroid insecticides, most notably Tetramethrin.[4] Tetramethrin is recognized by the World Health Organization as a low-toxicity insecticide valued for its rapid knockdown effect on pests like mosquitoes and flies.[4] The tetrahydrophthalimide moiety is also a core structural component of the fungicide Captan (N-(trichloromethylthio)-3a,4,7,7a-tetrahydrophthalimide), underscoring the industrial importance of this chemical family.[5][6] Furthermore, N-hydroxymethylated imides are a class of compounds being actively investigated as formaldehyde pro-drugs or delivery agents for biological and therapeutic applications, including cancer research.[7][8]

Primary Synthesis Pathway: Direct N-Hydroxymethylation

The most direct and commonly employed route for synthesizing this compound is the N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide. This reaction is an example of a nucleophilic addition to a carbonyl group.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the imide nitrogen of 3,4,5,6-tetrahydrophthalimide on the electrophilic carbonyl carbon of formaldehyde. The nitrogen atom, while part of an imide and experiencing resonance delocalization with two carbonyl groups, retains sufficient nucleophilicity to react with the highly reactive formaldehyde electrophile.[9] The reaction is typically performed in an aqueous-alcoholic medium and can proceed efficiently with gentle heating, often without the need for a catalyst.[10] The addition of strong acid or base catalysts can sometimes be detrimental, leading to resinification of the reaction mixture due to the polymerization of formaldehyde.[10]

Visualizing the Pathway

Caption: Direct N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide.

Detailed Experimental Protocol

This protocol is synthesized from general procedures for the N-hydroxymethylation of amides and imides.[10]

Reagents and Materials:

-

3,4,5,6-Tetrahydrophthalimide (1.0 eq)

-

Aqueous Formaldehyde (37 wt. %, 1.5 - 2.5 eq)

-

Ethanol (or other suitable alcohol)

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Charging the Reactor: In a round-bottom flask, suspend 3,4,5,6-tetrahydrophthalimide (1.0 eq) in ethanol. The volume of ethanol should be sufficient to create a stirrable slurry.

-

Addition of Formaldehyde: To the stirred suspension, add the aqueous formaldehyde solution (1.5 - 2.5 eq) dropwise at room temperature. An excess of formaldehyde is used to drive the reaction equilibrium towards the product.

-

Reaction: Gently heat the reaction mixture to a temperature of 50-60 °C. The use of mild heat increases the reaction rate and solubility of the starting material. Maintain this temperature with stirring for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting imide is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates from the solution upon cooling.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid with cold water to remove any unreacted formaldehyde and other water-soluble impurities.

-

-

Purification: The crude product can be recrystallized from an appropriate solvent, such as an acetone-water or ethanol-water mixture, to yield the pure this compound.[4] Dry the purified product under vacuum.

Key Experimental Considerations

-

Formaldehyde Source: While 37% aqueous formaldehyde (formalin) is common, paraformaldehyde can also be used as a source of formaldehyde, typically requiring slightly more forcing conditions to depolymerize.[11]

-

Solvent Choice: An aqueous-alcohol medium is effective as it provides good solubility for both the polar formaldehyde and the moderately polar imide.

-

Temperature Control: Overheating should be avoided. High temperatures can promote undesirable side reactions, including the formation of polymeric byproducts from formaldehyde, leading to a decrease in yield and purity.[10]

-

pH Management: The reaction is best performed under neutral or near-neutral conditions. As noted in related syntheses, strongly acidic or basic conditions can catalyze resinification.[10]

Alternative Synthesis Pathway: Two-Step Route from Phthalimide

An alternative, industrially relevant pathway begins with phthalimide, a readily available and often more economical starting material. This process involves two distinct chemical transformations: N-hydroxymethylation followed by selective hydrogenation.[4]

Rationale for the Alternative Route

Step 1: N-Hydroxymethylation of Phthalimide

The first step is the reaction of phthalimide with formaldehyde to form N-Hydroxymethylphthalimide.[4][12] This reaction is analogous to the primary pathway but starts with an aromatic imide. A phase transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction in an aqueous medium.[4]

Step 2: Selective Hydrogenation

The intermediate, N-Hydroxymethylphthalimide, is then subjected to selective catalytic hydrogenation. The objective is to reduce the aromatic benzene ring to a cyclohexene ring without affecting the imide carbonyl groups or the hydroxymethyl functional group. This requires careful selection of the catalyst and reaction conditions. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.[4]

Visualizing the Pathway

Caption: Two-step synthesis from phthalimide via hydrogenation.

Tabulated Reaction Parameters

The following parameters are derived from a patented industrial process and highlight the conditions required for the selective hydrogenation step.[4]

| Parameter | Condition / Value | Rationale |

| Catalyst | Palladium on Carbon (Pd/C) | Provides high activity and selectivity for aromatic ring hydrogenation while preserving other functional groups. |

| Solvent | Ethanol | A common, effective solvent for hydrogenation that solubilizes the substrate. |

| Hydrogen Pressure | 1.0 - 1.2 MPa | Sufficient pressure to facilitate the reaction at a reasonable rate without requiring specialized high-pressure equipment. |

| Temperature | 95 - 100 °C | Balances reaction kinetics with catalyst stability and selectivity. |

| Reaction Time | ~12 hours | Required for the reaction to proceed to completion. |

| Overall Yield | > 80% (for two steps) | Demonstrates the high efficiency of this synthetic route. |

Characterization and Analysis

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

Melting Point: A sharp melting range consistent with the literature value (81-85 °C) indicates high purity.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and strong C=O stretching for the imide group (~1700-1770 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the hydroxymethyl protons, and the protons on the tetrahydro-cyclohexene ring.

Safety and Handling

-

Formaldehyde: Is a known carcinogen and toxicant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

3,4,5,6-Tetrahydrophthalimide: May cause skin and eye irritation. Standard laboratory handling precautions should be observed.[13]

-

Hydrogenation (Alternative Pathway): The use of hydrogen gas under pressure presents a significant flammability and explosion risk. The reaction must be conducted in a properly rated pressure vessel (autoclave) with appropriate safety measures, including proper grounding and ventilation. The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide using formaldehyde. This method is straightforward, high-yielding, and avoids the use of high-pressure equipment. For situations where phthalimide is the preferred starting material, a two-step process involving initial hydroxymethylation followed by selective catalytic hydrogenation offers a robust and viable alternative. The choice between these pathways will ultimately depend on starting material availability, cost, and the scale of the intended synthesis. Both routes provide reliable access to this crucial intermediate for the agrochemical industry.

References

Sources

- 1. This compound | 4887-42-7 [chemicalbook.com]

- 2. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]

- 4. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

- 5. 149. Captan (FAO/PL:1969/M/17/1) [inchem.org]

- 6. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. benchchem.com [benchchem.com]

- 13. Tetrahydrophthalimide | C8H9NO2 | CID 34024 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a chemical intermediate of significant interest, particularly in the agrochemical industry. Its molecular structure, featuring a reactive hydroxymethyl group attached to a tetrahydrophthalimide scaffold, makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, key chemical and physical properties, and primary applications, with a focus on its role in the production of pyrethroid insecticides.

Physicochemical Properties

This compound is typically an off-white to slightly yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 4887-42-7 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Off-white to yellowish crystalline powder |

| Purity | ≥98.0% |

| Melting Point | 80-82 °C |

| Boiling Point | 359.3 °C at 760 mmHg |

| Density | 1.37 g/cm³ |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the hydroxymethylation of phthalimide, followed by the selective catalytic hydrogenation of the aromatic ring.[2] This method is advantageous as it avoids harsh reaction conditions and the use of phosphorus-based reagents, which can lead to environmental concerns.[2]

Step 1: Hydroxymethylation of Phthalimide

The first step involves the reaction of phthalimide with formaldehyde in the presence of a phase transfer catalyst.

Experimental Protocol:

-

To a reaction vessel, add phthalimide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to water.[2]

-

Slowly add an aqueous solution of formaldehyde dropwise to the mixture.[2]

-

Maintain the reaction temperature and stir for a sufficient time to ensure complete reaction.[2]

-

After the reaction is complete, remove the solvent under reduced pressure.[2]

-

Recrystallize the crude product from an acetone-water mixture to obtain pure N-hydroxymethylphthalimide.[2]

The use of a phase transfer catalyst is crucial in this step as it facilitates the transfer of the phthalimide anion from the solid phase to the aqueous phase, where it can react with formaldehyde.

Step 2: Catalytic Hydrogenation of N-Hydroxymethylphthalimide

The second step involves the selective hydrogenation of the aromatic ring of N-hydroxymethylphthalimide to yield the target compound.

Experimental Protocol:

-

Place the recrystallized N-hydroxymethylphthalimide and a palladium on carbon (Pd/C) catalyst in a high-pressure reactor.[2]

-

Introduce hydrogen gas into the reactor and maintain the desired pressure and temperature.[2]

-

Allow the reaction to proceed for several hours with vigorous stirring.[2]

-

Upon completion, cool the reactor, release the pressure, and filter off the catalyst.[2]

-

Concentrate the filtrate and recrystallize the crude product from toluene to yield pure this compound.[2] A yield of over 80% for the two steps can be achieved with a product purity of up to 97.6%.[2]

Spectroscopic Characterization

¹H NMR (Estimated):

-

δ 1.5-1.8 ppm (m, 4H): Methylene protons of the cyclohexene ring (C4-H₂ and C5-H₂).

-

δ 2.2-2.5 ppm (m, 4H): Methylene protons of the cyclohexene ring adjacent to the imide (C3-H₂ and C6-H₂).

-

δ 4.9-5.1 ppm (d, 2H): Methylene protons of the N-hydroxymethyl group (-N-CH₂-OH).

-

δ 5.3-5.5 ppm (t, 1H): Hydroxyl proton of the N-hydroxymethyl group (-OH).

¹³C NMR (Estimated):

-

δ 20-25 ppm: Carbons of the cyclohexene ring (C4 and C5).

-

δ 25-30 ppm: Carbons of the cyclohexene ring adjacent to the imide (C3 and C6).

-

δ 60-65 ppm: Carbon of the N-hydroxymethyl group (-N-CH₂-OH).

-

δ 175-180 ppm: Carbonyl carbons of the imide group.

FT-IR (Estimated):

-

3200-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

2850-2960 cm⁻¹ (medium): C-H stretching of the aliphatic methylene groups.

-

1700-1770 cm⁻¹ (strong): C=O stretching of the imide carbonyl groups.[3]

-

1000-1200 cm⁻¹ (medium): C-N and C-O stretching.

Mass Spectrometry (Estimated Fragmentation):

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 181. Upon fragmentation, characteristic losses would include the loss of the hydroxymethyl group (-CH₂OH, m/z 31) and subsequent fragmentation of the tetrahydrophthalimide ring.

Applications in Agrochemical Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the pyrethroid insecticide, tetramethrin.[1][4]

Synthesis of Tetramethrin

Tetramethrin is synthesized through the esterification of chrysanthemic acid with this compound.[5]

This reaction highlights the importance of this compound as a building block for introducing the tetrahydrophthalimide moiety into the final insecticide structure. The purity of this intermediate is crucial for achieving a high yield and quality of the final agrochemical product.[1]

Biological Significance

This compound is also recognized as a metabolite of the insecticide tetramethrin.[2] Studies have shown that tetramethrin can be degraded by microorganisms through the cleavage of the ester bond, yielding chrysanthemic acid and this compound.[2] This initial breakdown product can be further metabolized to 3,4,5,6-tetrahydrophthalimide.[2]

Conclusion

This compound is a vital chemical intermediate with a well-defined role in the agrochemical industry. The two-step synthesis from phthalimide offers an efficient and environmentally conscious route to this compound. Its primary application as a precursor to the insecticide tetramethrin underscores its importance in crop protection. Further research into the reactivity of this molecule may unveil new synthetic applications, expanding its utility beyond its current established role.

References

- This compound: Key Intermediate for Pyrethroid Insecticides. (URL not available)

- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google P

- This compound: Key Intermediate for Pyrethroid Insecticides. (URL not available)

-

FT-IR spectral data of the prepared compounds - ResearchGate. [Link]

-

Tetramethrin (EHC 98, 1990) - Inchem.org. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the kinetics and mechanisms of tetramethrin biodegradation by the fungal strain Neocosmospora sp. AF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

- 5. Tetramethrin (EHC 98, 1990) [inchem.org]

An In-Depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of potent pyrethroid insecticides, most notably Tetramethrin.[1] This guide provides a comprehensive technical overview of the compound, from its synthesis and mechanistic underpinnings to its analytical characterization and potential applications. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers and development professionals.

Introduction: Strategic Importance of this compound

This compound (CAS No: 4887-42-7) is a derivative of phthalimide, characterized by a hydroxymethyl group attached to the nitrogen atom and a hydrogenated benzene ring.[2][3][4] Its primary significance lies in its function as a key building block in the agrochemical industry. The synthesis of Tetramethrin, a broad-spectrum, low-toxicity insecticide recommended by the World Health Organization for public health applications, is heavily reliant on this intermediate.[5] Understanding the synthesis and properties of this compound is therefore crucial for optimizing the production of this vital insecticide and exploring other potential applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | Off-white to slightly yellow crystalline powder | [1][2] |

| Melting Point | 80-85 °C | [2][3] |

| Boiling Point | 359.3 °C at 760 mmHg | [2] |

| Density | 1.37 g/cm³ | [2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |

Synthesis of this compound: A Two-Step Approach

The industrial synthesis of this compound is typically achieved through a robust two-step process commencing from phthalimide. This method is favored for its high yield and purity of the final product.[5]

Step 1: Hydroxymethylation of Phthalimide

The initial step involves the N-hydroxymethylation of phthalimide. This reaction is an electrophilic addition of formaldehyde to the nitrogen atom of the phthalimide.

Reaction: Phthalimide + Formaldehyde → N-Hydroxymethylphthalimide

Causality Behind Experimental Choices:

-

Reactants: Phthalimide serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of formaldehyde. An aqueous solution of formaldehyde (formalin) is a common and cost-effective reagent.[5]

-

Catalyst: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, is often employed.[5] The PTC is crucial for facilitating the reaction between the aqueous formaldehyde and the organic-soluble phthalimide. The quaternary ammonium cation forms an ion pair with the phthalimide anion, transporting it into the organic phase where it can react with formaldehyde. This enhances the reaction rate and yield by overcoming the phase barrier.

-

Solvent: Water is a green and economical solvent for this step.[5]

-

Temperature: The reaction is typically carried out at a controlled, mild temperature (e.g., 5-35 °C) to prevent unwanted side reactions and decomposition of the product.[5]

Experimental Protocol: Hydroxymethylation of Phthalimide

-

To a reaction vessel, add phthalimide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in water.[5]

-

With stirring, slowly add an aqueous solution of formaldehyde dropwise to the mixture.[5]

-

Maintain the reaction temperature between 5-35 °C and continue stirring for a specified period to ensure complete reaction.[5]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude N-hydroxymethylphthalimide is then purified by recrystallization from a suitable solvent system, such as an acetone-water mixture.[5]

Step 2: Catalytic Hydrogenation of N-Hydroxymethylphthalimide

The second step involves the selective hydrogenation of the aromatic ring of N-hydroxymethylphthalimide to yield the desired this compound.

Reaction: N-Hydroxymethylphthalimide + 3H₂ → this compound

Causality Behind Experimental Choices:

-

Catalyst: A heterogeneous catalyst, typically Palladium on carbon (Pd/C), is the catalyst of choice for this hydrogenation.[5] Pd/C is highly effective for the reduction of aromatic rings under relatively mild conditions and can be easily recovered and reused, making the process more economical and sustainable.

-

Solvent: A variety of organic solvents can be used, including toluene, ethanol, or methanol.[5] The choice of solvent depends on the solubility of the starting material and the desired reaction conditions.

-

Pressure and Temperature: The reaction is conducted in a high-pressure kettle under a hydrogen atmosphere. The pressure (e.g., 0.5-2.5 MPa) and temperature (e.g., 80-120 °C) are critical parameters that influence the reaction rate and selectivity.[5] These conditions are optimized to ensure complete hydrogenation of the benzene ring without affecting the imide and hydroxymethyl functional groups.

Experimental Protocol: Catalytic Hydrogenation

-

Charge a high-pressure autoclave with N-hydroxymethylphthalimide, a suitable organic solvent (e.g., toluene), and the Pd/C catalyst.[5]

-

Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.5-2.5 MPa).[5]

-

Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with continuous stirring.[5]

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The filtrate is then concentrated, and the product is purified by recrystallization from a solvent such as toluene to yield this compound as a crystalline solid.[5]

Diagram of the Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of this compound.

Analytical Characterization

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the methylene bridge (-N-CH₂-OH) would likely appear as a singlet or a doublet coupled to the hydroxyl proton. The hydroxyl proton itself would be a broad singlet. The protons on the saturated cyclohexane ring would appear in the aliphatic region, likely as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the imide group, the carbon of the hydroxymethyl group, and the carbons of the tetrahydrophthalimide ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a powerful tool for identifying the functional groups present. Key expected absorption bands include:

-

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong absorption bands around 1700-1770 cm⁻¹ due to the symmetric and asymmetric C=O stretching of the imide group.

-

C-N stretching vibrations in the 1300-1400 cm⁻¹ region.

-

C-H stretching vibrations of the aliphatic ring just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 181.19. Common fragmentation patterns could involve the loss of the hydroxymethyl group or cleavage of the imide ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound and for quantitative analysis. A suitable HPLC method would likely employ a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water.

Potential Applications Beyond Insecticide Synthesis

While the primary application of this compound is in the synthesis of Tetramethrin, the inherent reactivity of the N-hydroxymethyl-imide functionality suggests potential for its use in other areas of chemical synthesis and materials science.

-

Polymer Chemistry: N-hydroxymethyl-imides can act as monomers or crosslinking agents in the synthesis of polyimides and other polymers.[] The hydroxyl group provides a reactive site for polymerization or for grafting onto other polymer backbones, potentially imparting improved thermal stability and mechanical properties.

-

Drug Delivery: The imide structure is found in various biologically active molecules. The N-hydroxymethyl group could be utilized as a handle for attaching the molecule to drug delivery systems, such as nanoparticles or polymers, for targeted therapeutic delivery.[7][8]

-

Organic Synthesis: The N-hydroxymethyl group can serve as a protected form of an amine or as a reactive intermediate for further chemical transformations.

Safety and Handling

According to the available safety data sheets, this compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.

Toxicity Profile: Detailed toxicological data for this compound is limited. However, it is important to handle it as a potentially hazardous chemical. There is no specific data available on its ecotoxicity.[1]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a precursor to the insecticide Tetramethrin. The two-step synthesis involving hydroxymethylation and subsequent catalytic hydrogenation is an efficient and well-established method for its production. A thorough understanding of the reaction mechanisms, the role of catalysts, and the analytical techniques for its characterization are essential for process optimization and quality control. While its primary application is well-defined, the chemical reactivity of the N-hydroxymethyl-imide moiety opens up avenues for its potential use in polymer chemistry and drug delivery, warranting further research and development in these areas.

References

- This compound: Key Intermediate for Pyrethroid Insecticides. Google Cloud.

- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.

- This compound 99.5% White solid. Echemi.

- This compound | 4887-42-7. ChemicalBook.

- This compound CAS#: 4887-42-7. ChemicalBook.

- Recent advances in polymeric drug delivery systems. PMC.

- Amide and Imide Polymers. BOC Sciences.

- Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biom

Sources

- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(Hydroxymethyl)phthalimide(118-29-6) MS spectrum [chemicalbook.com]

- 4. This compound | 4887-42-7 [chemicalbook.com]

- 5. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide chemical precursors

An In-depth Technical Guide to the Chemical Precursors and Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, most notably in the synthesis of low-toxicity pyrethroid insecticides such as Tetramethrin.[1] The efficiency and purity of its production are critical for the downstream manufacturing of these essential agrochemicals. This guide provides a detailed examination of the core chemical precursors and delineates the primary synthetic pathways for its preparation. We will explore two validated routes: the hydroxymethylation of phthalimide followed by selective catalytic hydrogenation, and an alternative pathway involving the initial formation of a tetrahydrophthalimide ring system. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction mechanisms, experimental protocols, and process optimization.

Core Chemical Precursors: The Building Blocks

The synthesis of this compound relies on a select group of foundational starting materials. The selection of precursors directly influences the choice of synthetic route, overall yield, and impurity profile.

-

Phthalimide (C₈H₅NO₂): A readily available and stable dicarboximide. It serves as the nitrogen-containing heterocyclic core in the most common synthetic approach. Its acidic N-H proton is readily substituted, making it an excellent substrate for N-functionalization.

-

3,4,5,6-Tetrahydrophthalimide (C₈H₉NO₂): This is the hydrogenated analogue of phthalimide and a direct precursor in an alternative synthetic route. It can be synthesized from precursors like 1,2,3,6-tetrahydrophthalic anhydride.[1][2] It is also a known metabolite of the fungicide Captan.[3]

-

Formaldehyde (CH₂O): The simplest aldehyde, it is the essential one-carbon electrophile for introducing the hydroxymethyl (-CH₂OH) group onto the imide nitrogen.[4][5] It is typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde.[6]

-

Hydrogen (H₂): Utilized as the primary reducing agent in the catalytic hydrogenation step required to saturate the aromatic ring of the phthalimide moiety.[1]

-

Catalysts:

-

Phase Transfer Catalysts (e.g., Tetrabutylammonium Bromide): These are crucial for facilitating the reaction between the aqueous formaldehyde and the organic-soluble phthalimide, enhancing reaction rates and yields in the hydroxymethylation step.[1]

-

Hydrogenation Catalysts (e.g., Palladium on Carbon, Pd/C): These heterogeneous catalysts are essential for the selective reduction of the aromatic ring without cleaving the N-CH₂OH bond.[1]

-

Synthetic Pathway A: Phthalimide Hydroxymethylation Followed by Ring Reduction

This is a robust and widely documented two-step approach that begins with the functionalization of phthalimide, followed by modification of the carbocyclic ring.[1]

Step 1: N-Hydroxymethylation of Phthalimide

The first step involves the reaction of phthalimide with formaldehyde to form N-hydroxymethylphthalimide.[4][7] The causality behind this reaction lies in the nucleophilic character of the imide nitrogen (after deprotonation) and the electrophilic carbon of formaldehyde. The use of a phase transfer catalyst is a key process enhancement, enabling efficient interaction between reactants in a biphasic system.[1]

-

Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add phthalimide, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and water.[1] The weight ratio of water to phthalimide should be between 3:1 and 10:1.[1]

-

Reaction: While stirring, slowly add an aqueous solution of formaldehyde dropwise to the mixture. Maintain the reaction temperature as specified by the process parameters (typically near room temperature).

-

Monitoring: The reaction is monitored until the starting phthalimide is consumed (e.g., by TLC or HPLC).

-

Workup: Upon completion, remove water from the reaction mixture under vacuum.

-

Purification: Add an acetone-water solution to the residue and induce recrystallization to obtain pure N-hydroxymethylphthalimide.[1]

Step 2: Selective Hydrogenation of N-hydroxymethylphthalimide

This critical step reduces the aromatic benzene ring of N-hydroxymethylphthalimide to a cyclohexane ring, yielding the final product. The choice of a palladium catalyst (Pd/C) is deliberate; it is highly effective for aromatic ring hydrogenation under manageable conditions while preserving the sensitive N-hydroxymethyl group.

-

Setup: Charge a high-pressure autoclave with N-hydroxymethylphthalimide, 10% Pd/C catalyst, and a suitable organic solvent such as ethanol.[1]

-

Hydrogenation: Seal the reactor and introduce hydrogen gas (H₂). The molar ratio of hydrogen to the substrate is typically between 2:1 and 12:1.[1]

-

Reaction Conditions: Heat the mixture to a temperature of 80-120°C and maintain a pressure of 0.5-2.5 MPa.[1] Continue the reaction with vigorous stirring for 8-12 hours.

-

Monitoring: The reaction progress is monitored by analyzing aliquots for the disappearance of the starting material.

-

Workup: After cooling and venting the reactor, filter the mixture to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate to remove the solvent. The crude product is then recrystallized from toluene to yield pure this compound.[1]

Workflow and Data Summary

Caption: Workflow for Synthesis Pathway A.

Table 1: Quantitative Data for Synthesis Pathway A [1]

| Parameter | Step 1: Hydroxymethylation | Step 2: Hydrogenation |

| Key Reagents | Phthalimide, Formaldehyde | N-hydroxymethylphthalimide, H₂ |

| Catalyst | Tetrabutylammonium Bromide | 10% Palladium on Carbon (Pd/C) |

| Solvent | Water | Ethanol, Toluene (recrystallization) |

| Temperature | Ambient | 80 - 120 °C |

| Pressure | Atmospheric | 0.5 - 2.5 MPa |

| Reaction Time | Varies (until completion) | 8 - 12 hours |

| Overall Yield | > 80% (for both steps combined) | > 80% (for both steps combined) |

Synthetic Pathway B: Tetrahydrophthalimide Hydroxymethylation

An alternative strategy involves first constructing the saturated heterocyclic core, 3,4,5,6-tetrahydrophthalimide, and subsequently introducing the hydroxymethyl group. This approach can be advantageous if 3,4,5,6-tetrahydrophthalimide or its anhydride precursor is a more readily available or cost-effective starting material.

Step 1: Synthesis of 3,4,5,6-Tetrahydrophthalimide Intermediate

The synthesis of the tetrahydrophthalimide core can be achieved via several methods. A common laboratory and industrial approach is the Diels-Alder reaction between a diene (like isoprene or butadiene) and maleic anhydride to form tetrahydrophthalic anhydride, which is then converted to the imide.[8]

Step 2: N-Hydroxymethylation of 3,4,5,6-Tetrahydrophthalimide

This step is chemically analogous to the hydroxymethylation of phthalimide. The N-H proton of 3,4,5,6-tetrahydrophthalimide is reactive and will readily condense with formaldehyde, typically under basic conditions or with mild heating, to yield the final product.

-

Setup: Dissolve 3,4,5,6-tetrahydrophthalimide in a suitable solvent.

-

Reaction: Add an aqueous solution of formaldehyde. The reaction can be promoted by the addition of a base to deprotonate the imide nitrogen, increasing its nucleophilicity.

-

Conditions: Gently heat the mixture to drive the condensation reaction to completion.

-

Workup & Purification: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or require extraction and subsequent recrystallization to achieve high purity.

Caption: Workflow for Synthesis Pathway B.

Trustworthiness and Validation

The protocols described herein are designed as self-validating systems. For Pathway A, the successful synthesis of N-hydroxymethylphthalimide in Step 1 can be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis before proceeding to the hydrogenation.[4] The completion of the hydrogenation in Step 2 is validated by the disappearance of the aromatic protons in the ¹H NMR spectrum and the appearance of aliphatic signals corresponding to the saturated ring. Product purity is confirmed by chromatography (HPLC, GC) and spectroscopy. This staged approach ensures that any deviations are identified early, preventing the waste of resources in subsequent steps.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from phthalimide. This method, involving hydroxymethylation followed by selective catalytic hydrogenation, is well-documented and offers high overall yields.[1] The key to success in this pathway lies in the controlled execution of the hydrogenation step to ensure selective reduction of the aromatic ring without compromising the N-hydroxymethyl functionality. The alternative pathway, building the tetrahydrophthalimide ring first, offers strategic flexibility depending on precursor availability. This guide provides the foundational knowledge and detailed protocols necessary for the successful laboratory synthesis and process development of this critical chemical intermediate.

References

- CN108250005A. (2018). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.

- CN112645864A. (2021). Method for preparing captan.

-

Wikipedia. (n.d.). Captan. Retrieved from [Link]

-

Slideshare. (n.d.). N – methyl thiomethylation and n hydroxymethylation of phthalimide. Retrieved from [Link]

- CN110407735B. (2020). Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide.

-

S. L. Cunha, et al. (2020). Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study. PMC - NIH. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide. Retrieved from [Link]

-

Sakata, S., et al. (1999). Metabolism of 7-fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4- (2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, flumioxazin) in the rat: II. Identification of reduced metabolites. PubMed. [Link]

-

Sakata, S., et al. (1999). Metabolism of 7-Fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4- (2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, Flumioxazin) in the Rat: II. Identification of Reduced Metabolites. ACS Publications. [Link]

-

PubChem - NIH. (n.d.). Captan. Retrieved from [Link]

-

Oregon State University. (n.d.). Captan. Retrieved from [Link]

-

Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]

-

PubChem - NIH. (n.d.). N-(hydroxymethyl)phthalimide. Retrieved from [Link]

-

Stella, V. J., & Zygmunt, J. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed. [Link]

-

Lewis, L. A., et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. ResearchGate. [Link]

-

PubChem - NIH. (n.d.). 1,2,3,6-Tetrahydrophthalimide. Retrieved from [Link]

-

Gonzalez, J. E., et al. (2020). In Vivo Rate of Formaldehyde Condensation with Tetrahydrofolate. PubMed. [Link]

-

Beilstein Journals. (2021). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

-

Chen, Y., et al. (2020). Formaldehyde Derivatization: An Unexpected Side Reaction During Filter-Aided Sample Preparation. ResearchGate. [Link]

Sources

- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

- 2. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]

- 3. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(Hydroxymethyl)phthalimide | 118-29-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. N – methyl thiomethylation and n hydroxymethylation of phthalimide | PDF [slideshare.net]

- 8. Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

Abstract

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a key chemical intermediate, notably in the synthesis of the pyrethroid insecticide Tetramethrin.[1] Its solubility characteristics are fundamental to optimizing reaction conditions, developing stable formulations, and ensuring process efficiency. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While extensive, publicly available quantitative solubility data is limited, this document outlines the core physicochemical principles governing its solubility, a detailed, field-proven experimental protocol for its determination, and appropriate analytical techniques for quantification. This guide is intended for researchers, chemists, and formulation scientists in the agrochemical and pharmaceutical industries.

Introduction: The Critical Role of Solubility

This compound serves as a vital building block in chemical manufacturing.[1] The efficiency of its use in synthesis and the performance of any resulting formulations are intrinsically linked to its solubility. Understanding how, and to what extent, this compound dissolves in various solvent systems is a prerequisite for:

-

Reaction Kinetics: Ensuring the compound is in the solution phase for efficient reaction with other reagents.

-

Process Optimization: Designing scalable synthesis and purification steps, including crystallization and extraction.[2]

-

Formulation Development: Creating stable, homogenous liquid formulations for commercial application.

-

Quality Control: Establishing concentration limits and ensuring batch-to-batch consistency.

This guide addresses the practical need for reliable solubility data by providing a robust methodology for its experimental determination.

Physicochemical Properties & Solubility Predictions

The molecular structure of this compound dictates its interactions with various solvents. A foundational principle in predicting solubility is that "like dissolves like," which relates to molecular polarity.[3]

Key Structural Features:

-

Phthalimide Group: The core imide structure is polar and capable of hydrogen bonding.[4] Phthalimide itself is slightly soluble in water but shows greater solubility in more polar organic solvents.[5][6]

-

Hydroxymethyl Group (-CH₂OH): The presence of a primary alcohol group significantly increases polarity and introduces a strong hydrogen bond donor and acceptor site. This feature is expected to enhance solubility in protic solvents like water, methanol, and ethanol.

-

Tetrahydro- Ring: The saturated cyclohexane ring portion of the molecule is nonpolar, contributing hydrophobic character.

Predicted Solubility Profile: Based on this hybrid structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents. One manufacturer notes it is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[7] The interplay between the polar imide and alcohol functions and the nonpolar hydrocarbon ring suggests that a range of solvents, particularly polar aprotic and protic ones, will be effective.

Known Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | [7] |

| Molecular Weight | 181.19 g/mol | [7] |

| Appearance | Off-white to slightly yellow crystalline powder | [1][7] |

| Melting Point | 80-85 °C |[7][8] |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[9][10] This "gold standard" approach involves saturating a solvent with the solute at a constant temperature and quantifying the amount dissolved.[9]

Causality Behind the Shake-Flask Protocol

This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Every step is critical for ensuring the result is accurate and reproducible. The core principle is to allow sufficient time and agitation for the dissolution rate to equal the precipitation rate, resulting in a stable, saturated solution.[10][11]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials & Reagents:

-

This compound (≥98.0% purity)[1]

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, N,N-Dimethylformamide) of appropriate purity (e.g., HPLC grade).

-

Calibrated analytical balance.

-

Glass vials or flasks with screw caps or glass stoppers.[11]

Apparatus:

-

Isothermal shaker bath or temperature-controlled incubator.

-

Centrifuge.

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).[3]

-

Volumetric flasks and pipettes for dilutions.

-

Quantification instrument (e.g., HPLC-UV system).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent).[11] An "excess" ensures that undissolved solid remains at the end of the experiment, which is the primary indicator that equilibrium has been reached.[9]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 48 hours.[11][12] This extended time is crucial to ensure the system reaches thermodynamic equilibrium, especially for compounds that dissolve slowly.[11]

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.[3][11]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean vial.[3] Filtration is a critical step to remove any microscopic solid particles that could falsely elevate the measured concentration.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 4.

Workflow Visualization

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a highly suitable technique for quantifying this compound due to the strong UV absorbance of the phthalimide chromophore.[13][14]

Self-Validating Protocol for HPLC-UV Analysis

Objective: To accurately determine the concentration of the dissolved compound in the filtered saturate.

Methodology:

-

Standard Preparation: Prepare a series of calibration standards of known concentrations from a stock solution of this compound. The solvent for the standards should be the same as the HPLC mobile phase.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area at each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity, typically with a coefficient of determination (R²) > 0.99.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

-

Final Solubility Calculation: Account for the dilution factor to calculate the final solubility in the original solvent. Report the result in units such as mg/mL or g/100 mL.

Exemplary HPLC Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A common solvent system for reverse-phase chromatography, effective for phthalimide derivatives.[15][16] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at ~220-230 nm | Phthalimide structures exhibit strong absorbance in this region of the UV spectrum.[16] |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

| Column Temp. | 25 °C | Maintained to ensure reproducible retention times. |

Data Presentation and Interpretation

All experimentally determined solubility data should be presented clearly, including the temperature at which the measurement was made.

Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) |

|---|---|---|---|

| N,N-Dimethylformamide | 25 | Very Soluble[7] | Fill in experimental data |

| Methanol | 25 | Soluble[7] | Fill in experimental data |

| Glacial Acetic Acid | 25 | Sparingly Soluble[7] | Fill in experimental data |

| Chloroform | 25 | Very Slightly Soluble[7] | Fill in experimental data |

| Water | 25 | Practically Insoluble[7] | Fill in experimental data |

| Other Solvent 1 | 25 | Fill in experimental data | Fill in experimental data |

| Other Solvent 2 | 25 | Fill in experimental data | Fill in experimental data |

Note: Qualitative terms are from manufacturer data and should be replaced with quantitative experimental results.[7]

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the scientific foundation and a robust, validated experimental framework for its determination. By applying the isothermal shake-flask method coupled with HPLC-UV analysis, researchers and drug development professionals can generate the high-quality, reliable data necessary for process optimization, formulation development, and fundamental chemical research. Adherence to this protocol ensures that the resulting data is both accurate and fit for purpose in a demanding scientific environment.

References

- Vertex AI Search. (n.d.). This compound: Key Intermediate for Pyrethroid Insecticides.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Solubility of Things. (n.d.). Phthalimide.

- PubChem. (n.d.). N-(hydroxymethyl)phthalimide.

- ChemicalBook. (2025). This compound.

- Wikipedia. (n.d.). Phthalimide.

- Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.

- Echemi. (2022). This compound 99.5% White solid.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column.

- Lin, C. H., et al. (n.d.). Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD, and HPLC–MS.

- Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.

- MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. This compound | 4887-42-7 [chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. academic.oup.com [academic.oup.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 16. mdpi.com [mdpi.com]

Physicochemical Profile of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

An In-depth Technical Guide to the Melting Point of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for reproducible and reliable results. Among the fundamental physicochemical properties, the melting point stands out as a critical indicator of purity and identity. This guide provides a detailed examination of the melting point of this compound, a key intermediate in various chemical syntheses. We will explore the reported values, factors influencing its determination, and rigorous protocols for accurate measurement.

This compound is a derivative of phthalimide, characterized by a hydroxymethyl group attached to the nitrogen atom and a saturated cyclohexane ring. Its physical and chemical properties are crucial for its handling, storage, and application in further synthetic steps.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4887-42-7 | [1][2] |